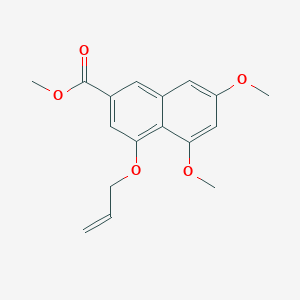
Antistaphylococcal agent 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antistaphylococcal agent 1, also known as lysostaphin, is a zinc metalloenzyme with a specific lytic action against Staphylococcus aureus. It has activities of three enzymes: glycylglycine endopeptidase, endo-β-N-acetyl glucosamidase, and N-acetyl muramyl-L-alanine amidase. Glycylglycine endopeptidase specifically cleaves the glycine-glycine bonds unique to the interpeptide cross-bridge of the Staphylococcus aureus cell wall . Due to its unique specificity, lysostaphin has high potential in the treatment of antibiotic-resistant staphylococcal infections .
準備方法
Lysostaphin can be produced through recombinant DNA technology. The gene encoding lysostaphin is cloned and expressed in a suitable host, such as Bacillus sphaericus . The recombinant lysostaphin is then purified using various chromatographic techniques. Industrial production methods focus on optimizing yield and purity while minimizing costs .
化学反応の分析
Lysostaphin undergoes several types of reactions, including hydrolysis and cleavage of peptide bonds. The enzyme’s glycylglycine endopeptidase activity specifically targets the glycine-glycine bonds in the Staphylococcus aureus cell wall . Common reagents used in these reactions include buffers and metal ions that stabilize the enzyme’s active site. The major product formed from these reactions is the lysed cell wall of Staphylococcus aureus .
科学的研究の応用
Lysostaphin has a wide range of scientific research applications. In medicine, it is used as a therapeutic agent for treating antibiotic-resistant staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections . In biology, lysostaphin is used to study bacterial cell wall structure and function. In industry, it is used in the production of recombinant proteins and as a tool for lysing Staphylococcus aureus cells in various assays .
作用機序
Lysostaphin exerts its effects by cleaving the glycine-glycine bonds in the peptidoglycan layer of the Staphylococcus aureus cell wall. This action disrupts the integrity of the cell wall, leading to cell lysis and death . The enzyme’s molecular targets include the peptidoglycan cross-bridges unique to Staphylococcus aureus .
類似化合物との比較
Lysostaphin is unique among antistaphylococcal agents due to its specific action on the glycine-glycine bonds in the Staphylococcus aureus cell wall. Similar compounds include other bacteriolytic enzymes such as lysozyme and autolysins, which also target bacterial cell walls but have different specificities and mechanisms of action . Lysostaphin’s unique specificity makes it particularly effective against antibiotic-resistant strains of Staphylococcus aureus .
Conclusion
Lysostaphin, or Antistaphylococcal agent 1, is a powerful enzyme with significant potential in treating antibiotic-resistant staphylococcal infections. Its unique mechanism of action and specificity make it a valuable tool in both scientific research and clinical applications. As research continues, lysostaphin may become an even more integral part of our arsenal against bacterial infections.
特性
分子式 |
C22H16N6O2 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
6-amino-4-(1H-indol-3-yl)-3-methyl-1-(pyridine-4-carbonyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H16N6O2/c1-12-18-19(16-11-26-17-5-3-2-4-14(16)17)15(10-23)20(24)30-22(18)28(27-12)21(29)13-6-8-25-9-7-13/h2-9,11,19,26H,24H2,1H3 |
InChIキー |
UAUKZFFTWRGSQY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)




![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)


![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)

![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)


![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
